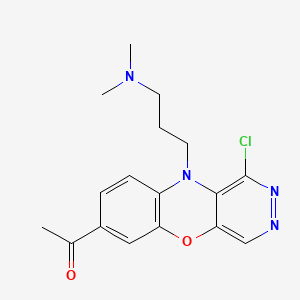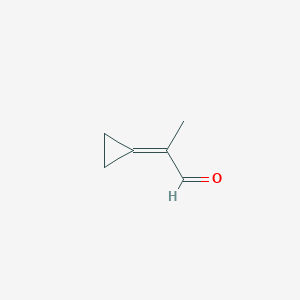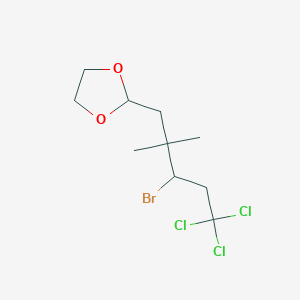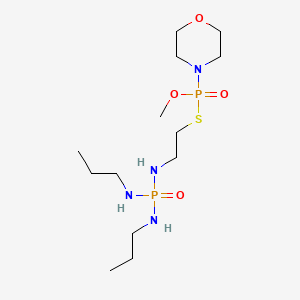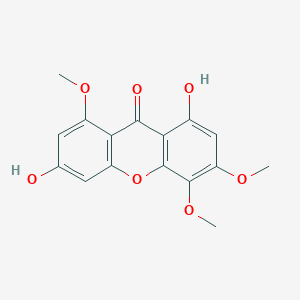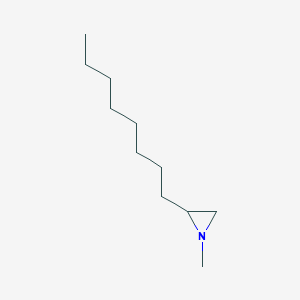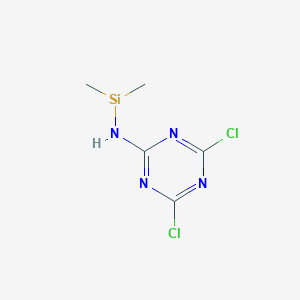
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Vorbereitungsmethoden
The synthesis of 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate typically involves a multi-step process The initial step often includes the alkylation of pyridine with butyl, diethyl, and propyl groups under controlled conditionsIndustrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound’s unique properties make it suitable for use in biomolecular studies, including protein folding and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence various molecular pathways, including those involved in catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, such as 1-butyl-3-methylimidazolium chloride or 1-hexyl-2-methylpyrazolium iodide, 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate stands out due to its unique combination of butyl, diethyl, and propyl groups. This structural uniqueness imparts distinct physicochemical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-2-methylpyrazolium iodide
- 1-n-Butyl-3-methylimidazolium hexafluorophosphate
Eigenschaften
CAS-Nummer |
63789-07-1 |
|---|---|
Molekularformel |
C18H31NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-butyl-3,5-diethyl-2-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C16H28N.C2H4O2/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2;1-2(3)4/h12-13H,5-11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
TWABJUMKLIZKKO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=CC(=CC(=C1CCC)CC)CC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
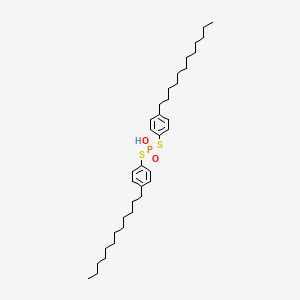
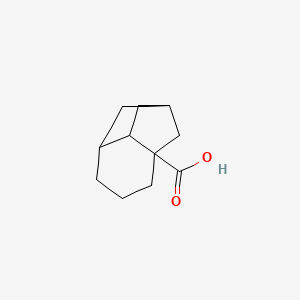
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
